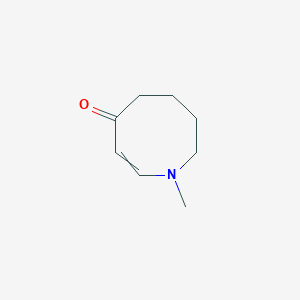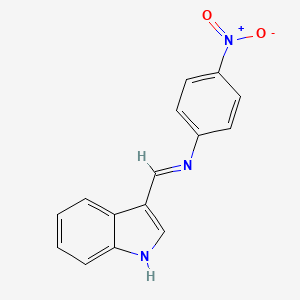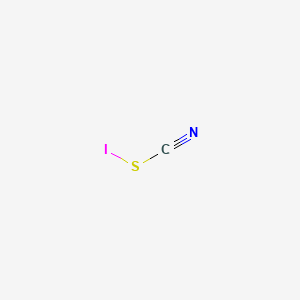
Iodine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine thiocyanate is a chemical compound with the formula ISCN. It is an organoiodine compound that features a thiocyanate group bonded to an iodine atom. This compound is known for its unique reactivity and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodine thiocyanate can be synthesized through the reaction of iodine with thiocyanate salts. One common method involves the reaction of iodine with potassium thiocyanate in an aqueous solution. The reaction proceeds as follows: [ I_2 + KSCN \rightarrow ISCN + KI ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: Iodine thiocyanate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iodine and thiocyanate ions, while reduction can yield iodide and thiocyanate ions.
Wissenschaftliche Forschungsanwendungen
Iodine thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: this compound is used in various biological assays and experiments.
Industry: this compound is used in the production of certain chemicals and materials.
Wirkmechanismus
The mechanism of action of iodine thiocyanate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the uptake of iodide ions by the thyroid gland, affecting thyroid hormone synthesis. This is due to its structural similarity to iodide ions, allowing it to compete for transport by the sodium/iodide symporter.
Vergleich Mit ähnlichen Verbindungen
- Cyanogen iodide (ICN)
- Iodine azide (IN3)
- Potassium thiocyanate (KSCN)
- Sodium thiocyanate (NaSCN)
Eigenschaften
CAS-Nummer |
105918-65-8 |
|---|---|
Molekularformel |
CINS |
Molekulargewicht |
184.99 g/mol |
IUPAC-Name |
iodo thiocyanate |
InChI |
InChI=1S/CINS/c2-4-1-3 |
InChI-Schlüssel |
LOMPYPGVYNRXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)SI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)


![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
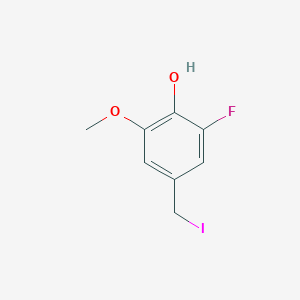
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
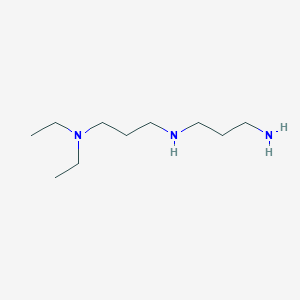
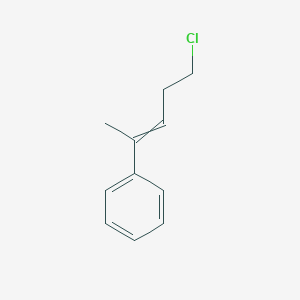
![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
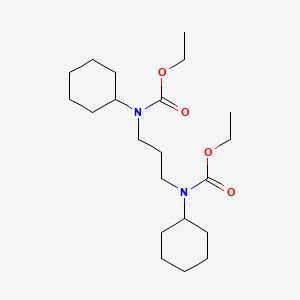
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
